molecular formula C11H12N2O2 B11896552 3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one CAS No. 721429-74-9

3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one

Cat. No.: B11896552
CAS No.: 721429-74-9
M. Wt: 204.22 g/mol
InChI Key: IZRFPQWAOOMQBV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and a methoxy group on the quinoline ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminomethyl and methoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring or the substituent groups.

    Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-quinolin-4(1H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    6-Methoxyquinolin-4(1H)-one: Lacks the aminomethyl group, potentially altering its interaction with biological targets.

    3-(Aminomethyl)-6-chloroquinolin-4(1H)-one: The presence of a chloro group instead of a methoxy group can significantly change its chemical properties.

Uniqueness

The combination of the aminomethyl and methoxy groups in 3-(Aminomethyl)-6-methoxyquinolin-4(1H)-one imparts unique chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

721429-74-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(aminomethyl)-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C11H12N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,6H,5,12H2,1H3,(H,13,14)

InChI Key

IZRFPQWAOOMQBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)CN

Origin of Product

United States

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